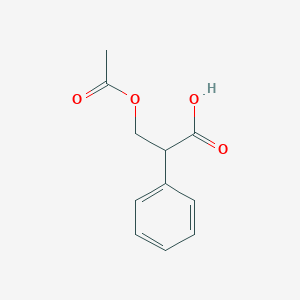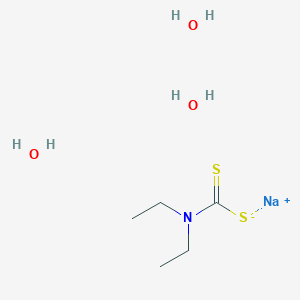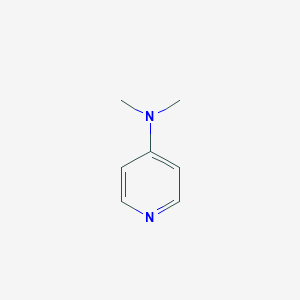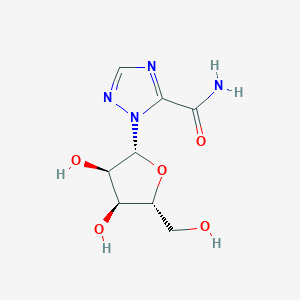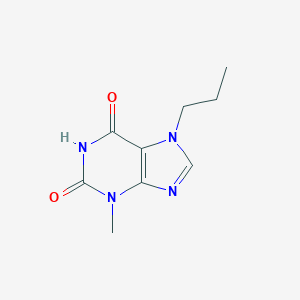
3-甲基-7-丙基黄嘌呤
描述
Synthesis Analysis
The synthesis of xanthine derivatives typically involves a variety of chemical reactions to introduce specific alkyl groups at desired positions of the xanthine nucleus. For 3-Methyl-7-propylxanthine, the synthetic approach may involve alkylation steps where methyl and propyl groups are introduced at the 3 and 7 positions, respectively. A detailed synthesis analysis of closely related compounds, such as 3-Methylxanthine derivatives, provides insight into potential synthetic pathways. For example, 3-Methylxanthine and its derivatives can be synthesized from uracil derivatives through a series of reactions including condensation, cyclization, and alkylation (Zhao Ji-quan, 2012).
Molecular Structure Analysis
The molecular structure of 3-Methyl-7-propylxanthine is characterized by the presence of methyl and propyl groups attached to the xanthine core. Computational and analytical studies, such as those conducted on 3-substituted xanthines, suggest that these substitutions influence the compound's ability to form structures like tetrad and quadruplex structures, indicating a potential for complex interactions with biological molecules (J. Szolomajer et al., 2011).
科学研究应用
利尿和降血糖活性:7-取代的 3-苄基-8-丙基黄嘌呤等化合物表现出很强的利尿和中等的降血糖活性,表明其作为治疗代谢综合征病理的药物具有潜力 (Mykhalchenko 等,2019)。
免疫抑制作用:甲基黄嘌呤通过增强免疫抑制性细胞因子的释放和增加细胞内 cAMP 水平,保护小鼠免受内毒素休克 (Jilg 等,1996)。
支气管扩张剂活性:取代的 3-丙基黄嘌呤,如(3'-甲氧基丙基)和 1-(3'-丁烯基)取代的,在不刺激心脏或中枢神经系统的情况下有效抑制豚鼠支气管痉挛 (Miyamoto 等,1993)。
抑制 TNF-α 产生:黄嘌呤衍生物,特别是 A 80 2715,通过抑制 cAMP 磷酸二酯酶活性有效抑制 TNF-α 产生 (Semmler 等,1993)。
脑血流量和葡萄糖利用:丙托啡林增加局部脑血流量并减少大鼠的葡萄糖利用,在缺氧/缺血条件下可能为神经组织提供保护 (Grome 等,1996)。
潜在的抗哮喘或抗糖尿病药物:在 1、3、7 和 8 位上具有取代基的烷基黄嘌呤衍生物显示出作为抗哮喘或抗糖尿病药物的潜力,对 A1 和 A2A 受体的选择性有所提高 (Kim 等,2002)。
四链体形成:3-取代的黄嘌呤,包括 3-甲基黄嘌呤 (3MX),在形成四联体和四链体结构方面显示出前景,具有很强的内部氢键和聚集趋势 (Szolomajer 等,2011)。
潜在的抗中风剂:丙托啡林显示出对敏感沙鼠的缺血后中风指数和死亡率的改善,表明其作为抗中风剂的潜力 (Delbarre 等,1990)。
磷酸二酯酶抑制:7-取代的 1-甲基-3-异丁基黄嘌呤显示出作为猪冠状动脉峰 I 活性特异性抑制剂的潜力,为未来的药物开发提供了途径 (Garst 等,1976)。
治疗血管性痴呆和阿尔茨海默病:丙托啡林代谢为羟基丙托啡林,对治疗血管性痴呆和阿尔茨海默型痴呆有效 (Kwon 等,1998)。
安全和危害
作用机制
Target of Action
3-Methyl-7-propylxanthine, also known as Propentofylline (PPF), is a unique methylxanthine . It primarily targets cyclic AMP (cAMP), phosphodiesterase, and adenosine receptors . These targets play a crucial role in various cellular processes, including signal transduction, inflammation, and neurotransmission .
Mode of Action
PPF interacts with its targets in several ways. It inhibits cAMP and cyclic GMP phosphodiesterases, which are enzymes that break down secondary messenger molecules cAMP and cGMP, thereby enhancing their signaling . PPF is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport . This results in enhanced synaptic adenosine signaling .
Biochemical Pathways
The action of PPF affects several biochemical pathways. Its inhibition of phosphodiesterases leads to increased levels of cAMP and cGMP, enhancing the signaling pathways that rely on these secondary messengers . By blocking adenosine transport and antagonizing the adenosine A1 receptor, PPF enhances adenosine signaling, which can have various downstream effects, including modulation of neurotransmission and inflammation .
Pharmacokinetics
PPF is rapidly metabolized in the body, with a mean half-life of 0.74 hours . The areas under the curve (AUCs) of PPF and its metabolite, 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (PPFOH), were 508 and 460 ng.hr/ml, respectively . These pharmacokinetic properties suggest that PPF is rapidly cleared from the blood due to extensive metabolism into PPFOH .
Result of Action
The molecular and cellular effects of PPF’s action are diverse. In vitro and in vivo studies have demonstrated profound neuroprotective, antiproliferative, and anti-inflammatory effects of PPF . Possible mechanisms of action include a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .
属性
IUPAC Name |
3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVSFOURBQRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391374 | |
| Record name | 3-Methyl-7-propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-propylxanthine | |
CAS RN |
55242-64-3 | |
| Record name | 3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-7-propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-7-propylpurine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



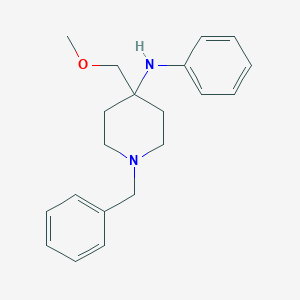
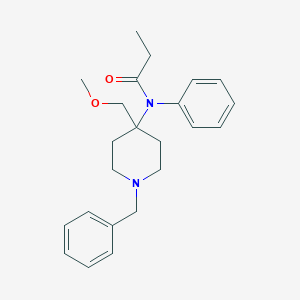
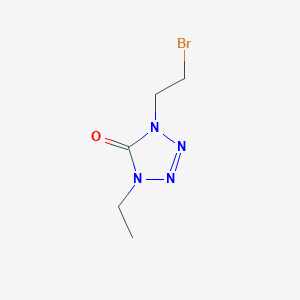

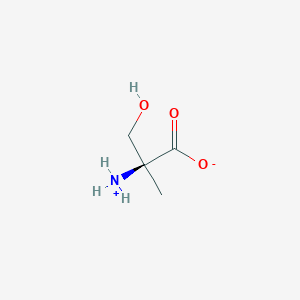
![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)

